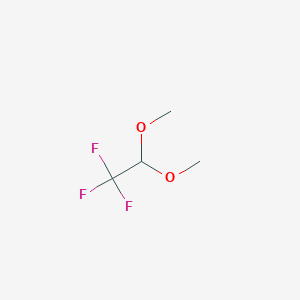

Trifluoroacetaldehyde dimethyl acetal

描述

Contextualization of Acetals as Protecting Groups and Synthetic Intermediates in Organic Synthesis

In the intricate field of organic synthesis, chemists often need to perform reactions on one part of a complex molecule while preventing another, more reactive part from participating. This is where the concept of "protecting groups" becomes crucial. Acetals serve as a common and effective protecting group for aldehydes and ketones. pearson.compressbooks.pub The formation of an acetal (B89532) involves reacting a carbonyl compound with two equivalents of an alcohol under acidic conditions. jove.com This conversion masks the highly reactive carbonyl group, rendering it inert to a wide range of reagents, including bases, nucleophiles, and both oxidizing and reducing agents. jove.compearson.com

This stability allows for chemical transformations to be carried out elsewhere in the molecule without affecting the protected carbonyl. libretexts.org Once the desired reactions are complete, the acetal can be easily removed through mild acid hydrolysis, regenerating the original aldehyde or ketone. jove.com This reversible protection strategy is fundamental to the synthesis of complex organic molecules. pressbooks.pub Beyond their role as protectors, acetals also function as versatile synthetic intermediates, enabling a variety of chemical transformations.

Distinctive Chemical Behavior and Reactivity of Fluorinated Acetals

The introduction of fluorine atoms into the acetal structure, particularly at the α-position to the acetal carbon, imparts distinctive chemical properties. The high electronegativity of fluorine atoms creates a strong electron-withdrawing effect, which significantly influences the stability and reactivity of the molecule. nih.gov This fluorination can enhance the stability of the acetal, making it more resistant to certain reaction conditions compared to its non-fluorinated counterparts. sigmaaldrich.com

The reactivity of fluorinated acetals is also altered. The electron-withdrawing nature of the trifluoromethyl group in compounds like Trifluoroacetaldehyde (B10831) Dimethyl Acetal makes the acetal carbon more electrophilic. This heightened electrophilicity can facilitate specific nucleophilic substitution reactions. researchgate.net Research has shown that the stereochemical outcome of reactions involving fluorinated acetals can be highly selective, often differing from their non-fluorinated analogues due to stereoelectronic effects. researchgate.net For instance, tetrahydropyran (B127337) acetals with an adjacent fluorine atom undergo highly stereoselective substitution reactions to yield 1,2-cis products, whereas chlorine- and bromine-substituted versions favor 1,2-trans products. researchgate.net

Significance of Trifluoroacetaldehyde Dimethyl Acetal in Modern Organic Synthesis and Fluorine Chemistry

This compound, also known by its IUPAC name 1,1,1-trifluoro-2,2-dimethoxyethane, is a key player in modern organic synthesis, particularly in the field of fluorine chemistry. nih.govchemicalbook.com Its primary significance lies in its role as a convenient and effective building block for introducing the trifluoromethyl (CF3) group into organic molecules. wikipedia.org The trifluoromethyl group is a highly sought-after moiety in medicinal and agricultural chemistry, as its incorporation can dramatically improve a compound's metabolic stability, lipophilicity, and binding affinity. sigmaaldrich.com

Trifluoroacetaldehyde itself is a highly reactive and gaseous compound that tends to polymerize. wikipedia.org The dimethyl acetal form provides a stable, liquid surrogate that is easier to handle and store. tcichemicals.com This compound can be used in a variety of reactions. For example, its hemiacetal counterpart, Trifluoroacetaldehyde ethyl hemiacetal (TFAE), is widely used in the preparation of α-trifluoromethyl alcohols and amines through regioselective and stereoselective substitution reactions with aromatic and heteroaromatic compounds. researchgate.netbenthamscience.com Similarly, Trifluoroacetaldehyde hydrate (B1144303) has been developed as a nucleophilic trifluoromethylating agent for a broad spectrum of carbonyl compounds. researchgate.netnih.gov

The utility of this compound and its derivatives extends to more complex transformations. For instance, its N-tfsylhydrazone derivative can act as a surrogate for the hazardous trifluorodiazoethane in reactions like difluoroalkenylation and the Doyle–Kirmse reaction, providing access to a range of CF3-substituted products. nih.gov The compound's ability to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions makes it an invaluable tool for the synthesis of novel fluorinated compounds with potential applications in pharmaceuticals and materials science. sigmaaldrich.comacs.org

Below is a table summarizing some key properties of this compound:

| Property | Value |

| Molecular Formula | C4H7F3O2 |

| Molecular Weight | 144.09 g/mol |

| CAS Number | 42415-20-3 |

| Boiling Point | 78°C |

| Density | 1.2 g/mL |

| IUPAC Name | 1,1,1-trifluoro-2,2-dimethoxyethane |

Structure

3D Structure

属性

IUPAC Name |

1,1,1-trifluoro-2,2-dimethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3O2/c1-8-3(9-2)4(5,6)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKDYOYYYNKCRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380281 | |

| Record name | 1,1,1-trifluoro-2,2-dimethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42415-20-3 | |

| Record name | 1,1,1-trifluoro-2,2-dimethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoroacetaldehyde dimethyl acetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trifluoroacetaldehyde Dimethyl Acetal and Analogues

Direct Acetalization Routes from Trifluoroacetaldehyde (B10831) Precursors

The most straightforward approach to synthesizing trifluoroacetaldehyde dimethyl acetal (B89532) involves the direct reaction of a trifluoroacetaldehyde equivalent with methanol (B129727). Trifluoroacetaldehyde itself is a gas at room temperature and readily forms stable hydrates or hemiacetals in the presence of hydroxyl-containing solvents. beilstein-journals.org These derivatives often serve as the practical starting materials for acetal formation.

Acid-Catalyzed Formation of Trifluoroacetaldehyde Dimethyl Acetal from Trifluoroacetaldehyde and Methanol

The formation of an acetal from an aldehyde and an alcohol is a classic acid-catalyzed, reversible reaction. scribd.comncert.nic.in In the case of trifluoroacetaldehyde, the process typically starts from its more stable hemiacetal, which is formed when trifluoroacetaldehyde is dissolved in methanol. scribd.comresearchgate.net The reaction proceeds in two main stages.

First, the hydroxyl group of the hemiacetal is protonated by an acid catalyst, making it a good leaving group (water). The departure of a water molecule results in the formation of a resonance-stabilized oxocarbenium ion. In the second stage, a molecule of methanol acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. Subsequent deprotonation of the resulting intermediate by a base (such as another molecule of methanol) yields the final this compound product and regenerates the acid catalyst. osti.gov

To drive the equilibrium towards the acetal product, it is common practice to use an excess of methanol, which can also serve as the solvent, and/or to remove the water formed during the reaction. organic-chemistry.org A variety of Brønsted and Lewis acids can be employed to catalyze this transformation.

| Catalyst Type | Examples | Role in Reaction |

| Brønsted Acids | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH), Hydrochloric Acid (HCl) | Protonate the hemiacetal hydroxyl group to facilitate the loss of water. |

| Lewis Acids | Boron Trifluoride (BF₃) | Coordinate to the hydroxyl oxygen, enhancing its ability to leave. |

Heterogeneous Catalysis in the Synthesis of Fluorinated Dimethyl Acetals

To overcome issues associated with homogeneous catalysts, such as difficult separation and potential product contamination, heterogeneous acid catalysts have been developed. These solid-phase catalysts offer significant advantages, including simplified work-up procedures, catalyst reusability, and often milder reaction conditions, contributing to more environmentally friendly processes. nih.govresearchgate.net

For acetalization reactions, solid acid catalysts like acidic resins (e.g., Amberlyst-15), zeolites, and acid-treated montmorillonite (B579905) clays (B1170129) are effective. nih.govnacatsoc.org These materials possess acidic sites on their surfaces that can protonate the hemiacetal in the same manner as soluble acids. The reaction mechanism remains fundamentally the same, but the catalysis occurs at the solid-liquid interface. The use of these catalysts has been demonstrated in the acetalization of various aldehydes, and the principles are applicable to the synthesis of fluorinated acetals. nacatsoc.org

| Heterogeneous Catalyst | Catalyst Type | Key Advantages |

| Amberlyst-15 | Sulfonated Polystyrene Resin | High acidity, thermal stability, easily filtered from the reaction mixture. nacatsoc.org |

| Zeolites (e.g., H-ZSM-5) | Microporous Aluminosilicates | Shape selectivity, tunable acidity, high thermal stability. nih.gov |

| Acidic Clays (e.g., K-10) | Montmorillonite Clay | Inexpensive, readily available, effective for acid-catalyzed reactions. nacatsoc.org |

| Metal-Organic Frameworks (MOFs) | Lanthanide-based MOFs | High surface area, tunable porosity and Lewis acidity, demonstrated catalytic activity for acetalization. nih.gov |

Indirect Synthetic Pathways and Precursor Chemistry

Indirect routes to this compound involve multi-step processes where either the trifluoromethyl group is introduced onto a pre-formed acetal structure or a related halogenated acetal is converted to the desired fluorinated product.

Derivatization Strategies for Introducing the Trifluoromethyl Group onto Acetal Scaffolds

The introduction of a trifluoromethyl (CF₃) group is a cornerstone of modern fluorine chemistry. One indirect strategy involves starting with a non-fluorinated acetal that has a suitable functional group for trifluoromethylation. For example, an acetal bearing a leaving group (like a halide or sulfonate) at the C2 position could theoretically undergo nucleophilic trifluoromethylation.

A common source for the trifluoromethyl nucleophile is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), often called the Ruppert-Prakash reagent. researchgate.net In the presence of a fluoride (B91410) initiator, TMSCF₃ can deliver a "CF₃⁻" equivalent to an electrophilic carbon. The reaction of TMSCF₃ with aldehydes and ketones to form trifluoromethylated alcohols is well-established. nih.gov Applying this logic, a precursor like glyoxal (B1671930) dimethyl acetal could be envisioned as a starting point, which would require transformation into a suitable electrophile for the CF₃ group to be introduced at the correct position.

| Trifluoromethylation Reagent | Typical Activator/Catalyst | Description |

| (Trifluoromethyl)trimethylsilane (TMSCF₃) | Fluoride source (e.g., TBAF) | A nucleophilic CF₃ source used for addition to carbonyls and other electrophiles. researchgate.netnih.gov |

| Fluoroform (HCF₃) | Strong base (e.g., KHMDS) | An inexpensive greenhouse gas that can be deprotonated to generate the CF₃ anion for nucleophilic reactions. beilstein-journals.org |

| Trifluoroacetaldehyde Hydrate (B1144303) | Base (e.g., t-BuOK) | Can serve as an atom-economical source of the trifluoromethyl group for nucleophilic trifluoromethylation of carbonyls. researchgate.net |

Conversion of Related Halogenated Acetals to Fluorinated Analogues

A well-established method for synthesizing fluorinated compounds is through halogen exchange (Halex) reactions, where chlorine or bromine atoms are replaced by fluorine. For the synthesis of this compound, a logical precursor is trichloroacetaldehyde dimethyl acetal (the acetal of chloral).

This transformation involves treating the chlorinated precursor with a fluorinating agent. Anhydrous hydrogen fluoride (HF) and antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅) (the Swarts reaction), are classic reagents for this type of fluorination. More modern and milder conditions might involve the use of spray-dried potassium fluoride (KF), sometimes in conjunction with a phase-transfer catalyst to improve reactivity and solubility.

Mechanistic Investigations of Trifluoroacetaldehyde Dimethyl Acetal Transformations

Elucidation of Acetalization and Deacetalization Reaction Mechanisms

The transformation of trifluoroacetaldehyde (B10831) dimethyl acetal (B89532), either through its hydrolysis (deacetalization) to form trifluoroacetaldehyde or its formation (acetalization), proceeds through multi-step mechanisms heavily influenced by reaction conditions, particularly the presence of an acid catalyst. The core of these transformations involves the formation of key cationic intermediates.

The chemistry of acetals is dominated by the involvement of the oxocarbenium ion, a resonance-stabilized cation, as a crucial intermediate. youtube.com In the context of fluorinated acetals like trifluoroacetaldehyde dimethyl acetal, this intermediate remains central to the mechanistic pathway of acid-catalyzed transformations. The formation of the oxocarbenium ion is typically the rate-determining step in these reactions. researchgate.net

The general process begins with the protonation of one of the methoxy (B1213986) groups by an acid catalyst. This converts the methoxy group into a good leaving group (methanol). Subsequent cleavage of the carbon-oxygen bond results in the departure of methanol (B129727) and the formation of a planar, sp²-hybridized oxocarbenium ion. This ion is stabilized by resonance, with the positive charge delocalized between the carbon and the remaining oxygen atom. researchgate.net

However, the presence of the highly electronegative trifluoromethyl (CF₃) group exerts a significant electronic effect. The CF₃ group is strongly electron-withdrawing, which destabilizes the adjacent positive charge on the oxocarbenium ion. This destabilization makes the formation of the oxocarbenium ion from this compound more difficult compared to its non-fluorinated analogs, which in turn affects the reaction kinetics. Computational studies and mechanistic experiments on related halogenated systems confirm that electronic effects, alongside electrostatic and hyperconjugative interactions, play a critical role in determining the stability and reactivity of such intermediates. researchgate.netnih.gov This inherent electronic destabilization is a key feature governing the reactivity of fluorinated acetals.

The acid-catalyzed hydrolysis of this compound to trifluoroacetaldehyde and two equivalents of methanol is a reversible process that follows a well-established multi-step mechanism. researchgate.netyoutube.com The presence of an acid is essential to protonate one of the ether oxygens, making it a viable leaving group. pearson.com

The mechanism proceeds as follows:

Protonation: One of the oxygen atoms of the dimethyl acetal is protonated by an acid catalyst (H₃O⁺).

Loss of Leaving Group: The protonated intermediate eliminates a molecule of methanol to form a resonance-stabilized oxocarbenium ion. As noted previously, this step is typically rate-limiting and is electronically disfavored by the adjacent CF₃ group.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion. pearson.com

Deprotonation: The resulting protonated hemiacetal is deprotonated by a water molecule to form a neutral hemiacetal intermediate.

Second Protonation: The hydroxyl group of the hemiacetal is then protonated by the acid catalyst.

Elimination of Second Alcohol Molecule: The protonated hemiacetal eliminates a second molecule of methanol, forming a protonated trifluoroacetaldehyde.

Final Deprotonation: A water molecule deprotonates the carbonyl oxygen to yield the final product, trifluoroacetaldehyde, and regenerate the acid catalyst.

While acid-catalyzed hydrolysis is the classic pathway for deacetalization, research has revealed alternative, water-independent routes. One such pathway involves the use of trifluoroacetic acid (TFA) not just as a catalyst but as a reactant, mediating the conversion of acetals to their corresponding carbonyl compounds without the requisite participation of water. researchgate.net

Kinetic and Thermodynamic Parameters Governing Fluoroacetal Reactivity

The reactivity of this compound is quantitatively described by the kinetic and thermodynamic parameters that govern its formation and cleavage. These parameters are strongly influenced by the electronic properties of the trifluoromethyl group.

The rate of acid-catalyzed hydrolysis of acetals is dependent on the stability of the oxocarbenium ion intermediate formed in the rate-determining step. masterorganicchemistry.com For this compound, the potent electron-withdrawing nature of the CF₃ group significantly destabilizes this cationic intermediate. Consequently, the activation energy for its formation is higher compared to non-fluorinated acetals, leading to a slower rate of hydrolysis under identical conditions.

| Acetal | Substituent on Acetal Carbon | Electronic Effect of Substituent | Predicted Relative Rate of Hydrolysis |

|---|---|---|---|

| Acetaldehyde (B116499) dimethyl acetal | -CH₃ | Electron-donating (weak) | Fast |

| Benzaldehyde dimethyl acetal | -C₆H₅ | Resonance stabilizing | Moderate |

| This compound | -CF₃ | Electron-withdrawing (strong) | Slow |

The hydrolysis reaction is typically first-order with respect to the acetal and is also dependent on the acidity of the medium. mdpi.com Kinetic studies on related esters show a strong dependence of the rate constant on factors such as solvent and temperature. mdpi.com For instance, the hydrolysis rate constant for S-ethyl trifluorothioacetate was found to be in the range of 10⁻⁴ to 10⁻⁵ s⁻¹ in water-acetonitrile mixtures at 23.0 °C. mdpi.com Similar systematic studies would be required to quantify the precise rate constants for this compound hydrolysis.

CF₃CH(OCH₃)₂ + H₂O ⇌ CF₃CHO + 2 CH₃OH

The position of this equilibrium is dictated by the concentrations of the reactants and products, in accordance with Le Châtelier's principle. To favor the formation of the aldehyde (hydrolysis), a large excess of water is used. youtube.com Conversely, to favor the formation of the acetal from the aldehyde, water must be removed from the reaction mixture, often by using a dehydrating agent. organic-chemistry.org

The equilibrium constant (Keq) for this reaction reflects the relative thermodynamic stability of the reactants and products. The electron-withdrawing CF₃ group makes the carbonyl carbon of trifluoroacetaldehyde highly electrophilic. This high electrophilicity generally favors the formation of the more stable acetal adduct, suggesting that the equilibrium may lie more towards the acetal side compared to non-fluorinated aldehydes under anhydrous conditions. However, in aqueous acid, the large excess of water drives the reaction toward the hydrolysis products. Thermodynamic studies on the hydrolysis of related organosulfates and organonitrates indicate that while the reactions are often thermodynamically favorable (exothermic), the kinetic barriers can be substantial. copernicus.org A complete thermodynamic analysis would require experimental determination of the Gibbs free energy change (ΔG) for the hydrolysis of this compound.

| Condition | Effect on Equilibrium | Favored Products |

|---|---|---|

| Excess Water | Shifts equilibrium to the right | Trifluoroacetaldehyde + Methanol (Hydrolysis) |

| Removal of Water | Shifts equilibrium to the left | This compound (Acetalization) |

| Excess Methanol | Shifts equilibrium to the left | This compound (Acetalization) |

| Removal of Methanol | Shifts equilibrium to the right | Trifluoroacetaldehyde + Methanol (Hydrolysis) |

Reactivity Profiles and Synthetic Applications of Trifluoroacetaldehyde Dimethyl Acetal

Trifluoroacetaldehyde (B10831) Dimethyl Acetal (B89532) as a Masked Electrophilic Building Block

The primary role of trifluoroacetaldehyde dimethyl acetal in synthesis is to serve as a precursor to the trifluoroacetaldehyde electrophile. The acetal group effectively "masks" the highly reactive aldehyde functionality, allowing for controlled reactions under specific conditions.

Utility as a Surrogate for Highly Reactive Trifluoroacetaldehyde

Trifluoroacetaldehyde is a gas at room temperature and exhibits high reactivity, making it challenging to handle in many synthetic procedures. Its dimethyl acetal provides a stable, liquid surrogate that can generate the aldehyde in situ or react directly under activating conditions.

Organocatalytic multicomponent cascade reactions are powerful tools for the efficient construction of complex molecules from simple precursors in a single step. researchgate.netbeilstein-journals.orgnih.gov The Enders three-component cascade reaction, a notable example, facilitates the synthesis of polyfunctionalized cyclohexenes. nih.govbeilstein-journals.org While acetaldehyde (B116499) itself has proven to be a challenging substrate in this reaction due to its high reactivity, acetaldehyde dimethyl acetal has been successfully employed as a masked form of acetaldehyde. researchgate.netbeilstein-journals.orgnih.gov This strategy allows for the controlled in situ generation of the aldehyde, leading to the formation of stereochemically dense cyclohexenals in good yields and with high enantioselectivity. researchgate.netbeilstein-journals.orgnih.gov

In a typical Enders-type reaction, a chiral secondary amine catalyst activates a saturated aldehyde, which then participates in a series of Michael additions and an aldol (B89426) condensation with a nitroalkene and an α,β-unsaturated aldehyde. researchgate.netbeilstein-journals.org By using this compound, this methodology can be extended to incorporate the trifluoromethyl group into the final cyclohexene (B86901) product, a valuable motif in medicinal chemistry. The reaction proceeds through the hydrolysis of the acetal to release trifluoroacetaldehyde, which then enters the catalytic cycle.

| Reactants | Catalyst System | Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Acetaldehyde dimethyl acetal, Nitroalkenes, Enals | Chiral secondary amine (e.g., diphenylprolinol silyl (B83357) ether), Amberlyst-15, H₂O | Stereochemically dense cyclohexenals | Good | High | Excellent |

This table illustrates the general outcome of using acetaldehyde dimethyl acetal in Enders-type cascade reactions, highlighting the efficiency and stereocontrol achieved.

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. youtube.comlibretexts.orgyoutube.com Trifluoroacetaldehyde, generated from its dimethyl acetal, can be a precursor to α,β-unsaturated systems that then act as Michael acceptors. Alternatively, the acetal itself can be activated to react with suitable nucleophiles.

When an enolate is used as the nucleophile in a conjugate addition with an α,β-unsaturated carbonyl compound, the reaction is specifically known as a Michael Reaction. libretexts.org This reaction is particularly effective with highly acidic enolate donors like malonic esters and β-keto esters. libretexts.org The process involves the deprotonation of the α-hydrogen of the donor to form an enolate, which then attacks the β-carbon of the α,β-unsaturated acceptor. libretexts.org

Involvement in Mukaiyama Aldol-Type Reactions with Fluoroacetals

The Mukaiyama aldol reaction is a Lewis acid-catalyzed aldol addition between a silyl enol ether and a carbonyl compound or its equivalent, such as an acetal. wikipedia.orgrsc.orgorganic-chemistry.org This reaction is a powerful tool for the stereoselective formation of carbon-carbon bonds. msu.edu this compound can serve as the electrophilic partner in Mukaiyama aldol-type reactions.

In the presence of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), the acetal is activated to generate an oxocarbenium ion. nih.govrichmond.edu This electrophilic intermediate is then intercepted by a silyl enol ether to form the corresponding β-hydroxy carbonyl compound after a workup step. nih.gov The use of chiral Lewis acids can render this reaction enantioselective. msu.edunih.gov

| Electrophile | Nucleophile | Lewis Acid | Product |

| This compound | Silyl Enol Ether | TMSOTf, TiCl₄, BF₃·OEt₂ | β-Trifluoromethyl-β-hydroxy Carbonyl Compound |

This table summarizes the key components of a Mukaiyama aldol-type reaction involving this compound.

Derivatization and Functionalization of the Acetal Moiety

Beyond its role as a masked aldehyde, the acetal group of this compound can be directly involved in chemical transformations, allowing for the synthesis of other valuable fluorinated building blocks.

Synthesis of Fluorinated N,O-Acetals with Secondary Amides

This compound can react with secondary amides to form fluorinated N,O-acetals. These compounds are useful intermediates in the synthesis of various nitrogen-containing fluorinated molecules. nih.gov The reaction typically proceeds under acidic conditions, where the dimethyl acetal is activated for nucleophilic attack by the amide nitrogen.

The resulting N,O-acetals can undergo further transformations. For instance, they can be subjected to defluorinative alkylation reactions using organolithium reagents to produce α,α-difluoroketone N,O-acetals. researchgate.net This two-step process provides a novel route to functionalized α,α-difluoroketones. researchgate.net

| Starting Material | Reagent | Product |

| This compound | Secondary Amide | Fluorinated N,O-Acetal |

| Fluorinated N,O-Acetal | Alkyllithium | α,α-Difluoroketone N,O-Acetal |

This table outlines the derivatization of this compound into fluorinated N,O-acetals and their subsequent transformation.

Formation of Nitrogen-Containing Fluorinated Acetal Derivatives (e.g., N-(2,2-dimethoxyethyl)-2,2,2-trifluoroacetamide)

The synthesis of nitrogen-containing derivatives from this compound involves leveraging the reactivity of related amine precursors. A key intermediate for these transformations is aminoacetaldehyde dimethyl acetal (2,2-dimethoxyethylamine). The preparation of this intermediate can be achieved through the reaction of monochloroacetaldehyde dimethyl acetal with an ammonia (B1221849) solution at elevated temperatures (100–150 °C). google.com

Once the aminoacetaldehyde dimethyl acetal is obtained, it can serve as a nucleophile in reactions with trifluoroacetylating agents to yield the target N-acyl derivative. For instance, the synthesis of N-(2,2-dimethoxyethyl)-2,2,2-trifluoroacetamide can be accomplished by treating aminoacetaldehyde dimethyl acetal with a suitable reagent like trifluoroacetic anhydride. This type of acylation reaction is a standard method for forming amide bonds. The reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon of the anhydride, followed by the elimination of a trifluoroacetate (B77799) leaving group. Such reactions are often conducted in an inert atmosphere to prevent side reactions.

This synthetic strategy highlights a modular approach where the fluorinated acetal moiety is constructed by combining a readily accessible amino acetal with a trifluoroacetyl group, providing a pathway to complex fluorinated nitrogen-containing molecules.

Exploration of Sulfur-Containing Fluorinated Acetal Analogues (e.g., (Methylthio)acetaldehyde dimethyl acetal applications)

The exploration of sulfur-containing analogues provides insight into the broader chemical space of functionalized acetals. A relevant example is (Methylthio)acetaldehyde dimethyl acetal, a compound used in various chemical synthesis studies. This sulfur-containing acetal shares the core dimethyl acetal structure but features a methylthio group instead of a trifluoromethyl group.

The synthesis of thioacetals, in general, is often accomplished through the Lewis acid-catalyzed addition of thiols to aldehydes. acs.org This methodology offers a route to compounds like (Methylthio)acetaldehyde dimethyl acetal. The physical and chemical properties of this analogue are well-documented and presented in the table below.

Table 1: Properties of (Methylthio)acetaldehyde dimethyl acetal

| Property | Value |

|---|---|

| Molecular Formula | C5H12O2S |

| Molecular Weight | 136.21 g/mol |

| CAS Number | 40015-15-4 |

| Boiling Point | 59-60 °C at 13 mmHg |

| Density | 1.022 g/mL at 25 °C |

| Refractive Index | n20/D 1.4528 |

Data sourced from references chem-is-try.comthegoodscentscompany.com

The applications of such sulfur-containing acetals often capitalize on the unique reactivity of the thioether linkage, which can be involved in transformations distinct from those of the trifluoromethyl group, thereby expanding the synthetic utility of the acetal scaffold.

Electrophilic Activation and Transformations with Lewis Acids (e.g., InCl3-mediated reactions)

This compound, like other acetals, can be activated by Lewis acids to generate electrophilic intermediates for subsequent chemical transformations. Lewis acids coordinate to one of the oxygen atoms of the acetal, facilitating the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. This highly electrophilic species can then react with a wide range of nucleophiles.

Indium(III) chloride (InCl3) is a versatile Lewis acid catalyst known to mediate a variety of organic reactions, including those involving aldehydes and their derivatives. researchgate.net For example, InCl3 has been effectively used to catalyze the coupling reactions of aldehydes with nucleophiles like allyltrimethylsilane (B147118) to produce homoallylic alcohols. researchgate.net It also serves as a catalyst for Friedel-Crafts reactions. nih.gov The use of InCl3 is advantageous due to its effectiveness in promoting reactions under mild conditions. researchgate.net

In the context of this compound, an InCl3-mediated reaction would proceed via the formation of a trifluoromethyl-substituted oxocarbenium ion. This reactive intermediate could then participate in various carbon-carbon bond-forming reactions. The principles of such transformations are demonstrated in various InCl3-catalyzed processes, as summarized below.

Table 2: Examples of InCl3-Mediated Reactions

| Reaction Type | Substrates | Product Type |

|---|---|---|

| Allylation | Aldehydes, Allyltrimethylsilane | Homoallylic Alcohols |

| Michael Addition | α,β-Unsaturated Ketones, Ketene Silyl Enol Ethers | Michael Adducts |

| Friedel-Crafts | N-aryl moieties with tethered allyl chlorides | 1,2,3,4-tetrahydroquinolines |

| C-Glycosylation | Per-O-acetylglycals, Allyltrimethylsilane | C-glycosides |

Data sourced from references researchgate.netnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(2,2-dimethoxyethyl)-2,2,2-trifluoroacetamide |

| Aminoacetaldehyde dimethyl acetal (2,2-dimethoxyethylamine) |

| Monochloroacetaldehyde dimethyl acetal |

| Trifluoroacetic anhydride |

| (Methylthio)acetaldehyde dimethyl acetal |

| Indium(III) chloride (InCl3) |

Advanced Research Directions and Emerging Applications

Stereoselective Synthesis Utilizing Trifluoroacetaldehyde (B10831) Dimethyl Acetal (B89532)

The precise control of stereochemistry is a central goal in modern organic synthesis. Trifluoroacetaldehyde derivatives, particularly its ethyl hemiacetal which serves as a close proxy, have been instrumental in the development of new stereoselective reactions. benthamscience.com

A significant breakthrough has been the development of organocatalytic asymmetric direct aldol (B89426) reactions using trifluoroacetaldehyde ethyl hemiacetal. nih.gov In these reactions, aromatic methyl ketones react with the hemiacetal in the presence of a chiral catalyst, such as (S)-5-(pyrrolidin-2-yl)-1H-tetrazole. This methodology smoothly produces (R)-4,4,4-trifluoro-1-aryl-3-hydroxy-1-butanones in high yields and with excellent enantioselectivity, reaching up to 90% enantiomeric excess (ee). nih.gov The development of such catalytic asymmetric methods is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. sioc-journal.cn

Table 1: Organocatalytic Asymmetric Aldol Reaction of Trifluoroacetaldehyde Ethyl Hemiacetal This table showcases the yield and enantiomeric excess (ee) for the synthesis of various (R)-4,4,4-trifluoro-1-aryl-3-hydroxy-1-butanones.

| Aryl Group of Ketone | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| Phenyl | 85 | 88 |

| 4-Methylphenyl | 88 | 90 |

| 4-Methoxyphenyl | 82 | 87 |

| 4-Chlorophenyl | 86 | 89 |

Data sourced from Funabiki et al., J. Org. Chem. 2011. nih.gov

Beyond controlling single stereocenters, directing the relative stereochemistry between multiple centers is critical for constructing complex molecules. Research has demonstrated a remarkable ability to control diastereoselectivity in reactions involving trifluoroacetaldehyde ethyl hemiacetal. nih.govacs.org A complete reversal of diastereoselectivity can be achieved in its reactions with nucleophiles derived from propiophenones. nih.govacs.org

When the hemiacetal reacts with a morpholine (B109124) enamine of propiophenone, the anti-diastereomer of the resulting 4,4,4-trifluoro-1-aryl-3-hydroxy-2-methyl-1-butanone is predominantly formed. acs.org In contrast, when the corresponding tert-butyl imine is used as the nucleophile under otherwise identical conditions, the reaction selectively yields the syn-diastereomer. nih.gov This metal-free method provides a reliable and complementary pathway to access either diastereomer of these valuable fluorinated building blocks. nih.govacs.org

Table 2: Reversal of Diastereoselectivity in Reactions with Trifluoroacetaldehyde Ethyl Hemiacetal This table illustrates how the choice of nucleophile (enamine vs. imine) dictates the diastereomeric outcome of the product.

| Nucleophile | Predominant Product | Diastereomeric Ratio (syn:anti) | Yield (%) |

|---|---|---|---|

| Morpholine Enamine | anti-isomer | 18:82 | 63 |

Data sourced from Funabiki et al., J. Org. Chem. 2011. nih.govacs.org

Trifluoroacetaldehyde Dimethyl Acetal in the Synthesis of Fluorinated Biologically Active Molecules

The incorporation of fluorine into organic molecules can significantly enhance their biological properties, making fluorinated compounds highly sought after in medicinal chemistry. nih.govresearchgate.net Trifluoroacetaldehyde and its acetals serve as key starting materials for introducing the trifluoromethyl group into these complex structures. googleapis.comwikipedia.org

Trifluoroacetaldehyde and its stable derivatives like hemiacetals are valuable in the production of various pharmaceutically active compounds. googleapis.comgoogle.com They are used to synthesize α-trifluoromethyl alcohols and α-trifluoromethyl amines, which are important structural motifs in many drugs. benthamscience.comresearchgate.net The aldol products discussed previously, such as β-hydroxy-β-trifluoromethyl ketones, are versatile intermediates that can be further modified to create a wide range of more complex pharmaceutical building blocks. nih.gov The ability to generate these intermediates with high stereochemical purity is a significant advantage for drug development pipelines.

The synthesis of complex natural products and their analogs is a testament to the power of modern synthetic chemistry. While the direct use of this compound in the synthesis of the natural product mutanobactin has not been documented, the synthesis of this family of molecules highlights the crucial role of other acetal-containing building blocks. nih.gov

In the first total syntheses of mutanobactins A and B, a non-fluorinated analog, Fmoc-aminoacetaldehyde dimethyl acetal, was a key precursor. nih.gov It was used to create a specialized linker for a solid-phase peptide synthesis (SPPS) strategy. This approach enabled the rapid assembly of the complex peptide backbone of the mutanobactins. nih.govresearchgate.net This example underscores the strategic importance of acetal-protected aldehydes in the construction of intricate architectures like macrocycles and embedded ring systems found in natural products. nih.govethz.ch The development of synthetic biology and precursor-directed biosynthesis also opens future avenues for incorporating fluorinated building blocks, derived from sources like fluoroacetate, into natural product scaffolds to generate novel fluorinated analogs. nih.govrsc.org

Characterization and Analytical Methodologies in Fluoroacetal Research

Chromatographic Methods for Reaction Monitoring and Product Analysis

Chromatographic techniques are essential for separating components of a mixture, which is crucial for monitoring reaction progress and assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds. For assessing the purity of Trifluoroacetaldehyde (B10831) dimethyl acetal (B89532), a reversed-phase HPLC method would likely be employed. However, care must be taken as the acidic nature of silica-based columns can cause the hydrolysis of acetals back to the corresponding aldehyde and alcohol. coresta.org To prevent this, a small amount of a basic modifier, such as ammonia (B1221849) or triethylamine, can be added to the mobile phase. coresta.org

Enantiomeric Excess Determination: For chiral derivatives of trifluoromethylated compounds, chiral HPLC is the method of choice for determining the enantiomeric excess (ee). rsc.org This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov The ratio of the peak areas of the two enantiomers in the chromatogram is used to calculate the ee. umn.eduuma.es The selection of the appropriate chiral column and mobile phase is critical for achieving good separation. rsc.org

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. greyhoundchrom.com Given that Trifluoroacetaldehyde dimethyl acetal is expected to be a volatile liquid, GC would be an excellent method for assessing its purity and for analyzing volatile byproducts in a reaction mixture. A flame ionization detector (FID) is commonly used for the detection of organic compounds. chromforum.orgshimadzu.com For complex mixtures, GC coupled with mass spectrometry (GC-MS) provides both separation and identification of the components. mdpi.comnih.gov The choice of the GC column (stationary phase) is important to achieve good separation of the analyte from other components in the sample.

常见问题

Basic Questions

Q. What synthetic routes are commonly employed to prepare Trifluoroacetaldehyde dimethyl acetal in academic laboratories?

- Methodological Answer : The compound can be synthesized via acid-catalyzed acetal formation between trifluoroacetaldehyde and methanol. A typical protocol involves using a dehydrating agent (e.g., molecular sieves) to drive the reaction to completion. Reaction progress should be monitored via thin-layer chromatography (TLC) or gas chromatography (GC). Post-synthesis purification may involve distillation under reduced pressure to isolate the acetal .

Q. What spectroscopic techniques are recommended for characterizing purity and structural integrity?

- Methodological Answer :

- 1H/13C/19F NMR : Confirm the acetal structure and trifluoromethyl group presence. For example, 19F NMR can detect shifts specific to the CF3 group (~-75 to -85 ppm).

- IR Spectroscopy : Identify C-O-C (acetals, ~1100 cm⁻¹) and CF3 stretching (~1200–1150 cm⁻¹).

- GC-MS : Assess purity and detect volatile impurities. Cross-reference retention indices with NIST Chemistry WebBook data .

Q. How should researchers handle and store this compound to prevent decomposition?

- Methodological Answer : Store in airtight, amber-glass containers under inert gas (e.g., argon) at 2–8°C. Avoid exposure to moisture, strong acids/bases, and light. Conduct stability assays via periodic NMR or GC-MS to detect hydrolytic degradation products (e.g., trifluoroacetaldehyde) .

Advanced Research Questions

Q. How can discrepancies in reported reaction yields using this compound as an intermediate be resolved?

- Methodological Answer :

- Controlled Replication : Standardize solvent purity (e.g., anhydrous methanol), catalyst concentration (e.g., p-toluenesulfonic acid), and reaction temperature.

- Quantitative Analysis : Use internal standards (e.g., deuterated analogs) in GC or HPLC to improve yield accuracy.

- Side-Reaction Screening : Employ LC-MS or in situ IR to detect byproducts like trifluoroacetic acid derivatives .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Simulations : Model transition states (e.g., B3LYP/6-311+G(d,p)) to evaluate activation barriers for nucleophilic attack at the acetal carbon.

- Solvent Effects : Use COSMO-RS to simulate polarity impacts on reaction kinetics.

- Validation : Compare computational results with experimental kinetic data (e.g., rate constants derived from 19F NMR monitoring) .

Q. How can researchers address conflicting stability data under acidic vs. basic conditions?

- Methodological Answer :

- pH-Dependent Kinetic Studies : Conduct degradation experiments at controlled pH (2–12) with real-time monitoring via NMR or UV-Vis spectroscopy.

- Degradation Product Analysis : Identify hydrolyzed products (e.g., trifluoroacetaldehyde) using high-resolution MS.

- Comparative Studies : Benchmark against structurally similar acetals (e.g., acetaldehyde dimethyl acetal) to isolate electronic effects of the CF3 group .

Data Contradiction Analysis

Q. How should researchers reconcile divergent NMR spectral data for this compound across studies?

- Methodological Answer :

- Standardized Referencing : Calibrate NMR spectrometers using a certified reference material (e.g., NIST-traceable trifluoroacetic acid-d).

- Solvent/Temperature Control : Note solvent (CDCl3 vs. DMSO-d6) and temperature effects on chemical shifts.

- Collaborative Validation : Cross-validate spectra with independent labs using identical acquisition parameters .

Experimental Design Considerations

Q. What precautions are critical when using this compound in catalytic asymmetric reactions?

- Methodological Answer :

- Chiral Catalyst Screening : Test organocatalysts (e.g., proline derivatives) or metal complexes (e.g., BINOL-Zn) for enantioselectivity.

- Moisture-Free Conditions : Use Schlenk lines or gloveboxes to prevent hydrolysis.

- Chiral HPLC Analysis : Employ chiral stationary phases (e.g., amylose-based) to quantify enantiomeric excess .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。